molecular formula C12H16ClF2N B1478071 4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride CAS No. 1803588-28-4

4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride

Cat. No.: B1478071
CAS No.: 1803588-28-4
M. Wt: 247.71 g/mol
InChI Key: ZOPIJDADIVPBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H16ClF2N and its molecular weight is 247.71 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The fluorine atoms in the compound enhance its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, this compound can interact with membrane proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its fluorine atoms, which enhance its binding affinity and specificity. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are facilitated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound’s structure to enhance its solubility and excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream and its delivery to target tissues. The transport and distribution mechanisms of this compound play a crucial role in determining its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its functional role. For example, the presence of specific targeting sequences can direct the compound to the mitochondria, where it can modulate mitochondrial enzyme activity and energy metabolism. Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within cells .

Properties

IUPAC Name

4-[fluoro-(2-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9;/h1-4,9,12,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPIJDADIVPBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride
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4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride
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4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride
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4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride
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4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.